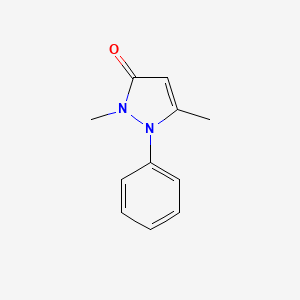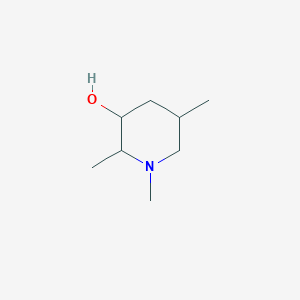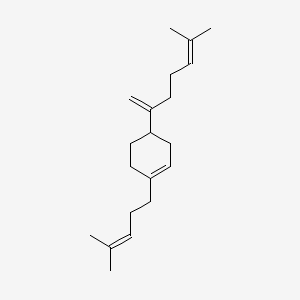
alpha-Camphorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Camphorene is a diterpene, a type of organic compound that is a cycloalkene. It is characterized by a cyclohexene ring substituted by 2-methylpent-2-en-5-yl and 6-methylhepta-1,5-dien-2-yl groups at positions 1 and 4, respectively . This compound is naturally found in several plant species, including Houttuynia cordata, Commiphora wightii, Cannabis sativa, Pimenta dioica, Juniperus communis, Geophila repens, Ulmus parvifolia, and Pinus halepensis .
Vorbereitungsmethoden
Alpha-Camphorene can be isolated from various plant species through extraction methods. detailed synthetic routes and industrial production methods are not extensively documented in the literature. The extraction typically involves the use of organic solvents to isolate the compound from plant materials .
Analyse Chemischer Reaktionen
Alpha-Camphorene, being a cycloalkene, can undergo several types of chemical reactions:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Alpha-Camphorene has several scientific research applications:
Chemistry: It is studied for its chemical properties and reactions, contributing to the understanding of diterpenes and cycloalkenes.
Biology: It is found in various plants and is studied for its role in plant metabolism and its potential biological activities.
Medicine: While not extensively documented, diterpenes like this compound are often investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: This compound is a component of volatile oils and is used in the fragrance industry
Wirkmechanismus
The mechanism of action of alpha-Camphorene is not well-documented. as a diterpene, it may interact with biological membranes and proteins, potentially affecting cellular processes. Further research is needed to elucidate its molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
Alpha-Camphorene can be compared with other diterpenes and cycloalkenes. Similar compounds include:
- Dimyrcene
- Para-Camphorene
- Paracamphorene
These compounds share structural similarities but may differ in their specific chemical properties and biological activities .
Eigenschaften
CAS-Nummer |
532-87-6 |
|---|---|
Molekularformel |
C20H32 |
Molekulargewicht |
272.5 g/mol |
IUPAC-Name |
4-(6-methylhepta-1,5-dien-2-yl)-1-(4-methylpent-3-enyl)cyclohexene |
InChI |
InChI=1S/C20H32/c1-16(2)8-6-10-18(5)20-14-12-19(13-15-20)11-7-9-17(3)4/h8-9,12,20H,5-7,10-11,13-15H2,1-4H3 |
InChI-Schlüssel |
GJYJYFHBOBUTBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC1=CCC(CC1)C(=C)CCC=C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl (9E)-9-OC tadecenoate](/img/structure/B13810796.png)



![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,5-dimethylphenyl)-](/img/structure/B13810808.png)
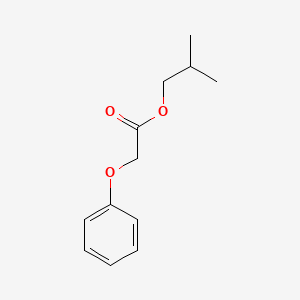
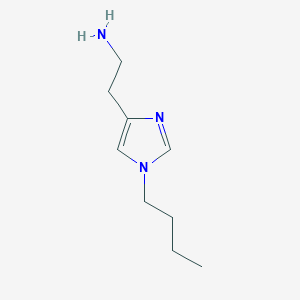
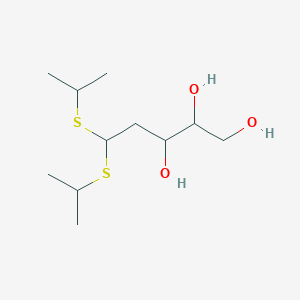
![Phosphonic acid, [1-[(1-methylethylidene)amino]ethyl]-, bis(trimethylsilyl) ester](/img/structure/B13810865.png)
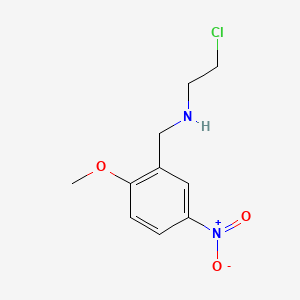
![1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one](/img/structure/B13810875.png)
